molecular formula C12H12N2O2S2 B186526 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide CAS No. 36331-49-4

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide

Cat. No.: B186526
CAS No.: 36331-49-4
M. Wt: 280.4 g/mol
InChI Key: PMRVBPJVOSPFOE-LCYFTJDESA-N
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Description

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, a methyl group, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is stabilized by the electron-donating effects of the methyl group and the thiophene ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial methods may employ more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and inhibition of cancer cell growth. The compound may also interact with bacterial enzymes, interfering with their metabolic processes and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(E)-phenylmethylideneamino]benzenesulfonamide
  • 4-methyl-N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide
  • 4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide exhibits unique properties due to the presence of the thiophene ring. The thiophene ring can enhance the compound’s electronic properties and potentially increase its biological activity. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for further research .

Biological Activity

4-Methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide, also known by its IUPAC name as 4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonamide, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of approximately 280.36 g/mol. The compound features a thiophene ring, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various biological effects, including:

  • Tyrosinase Inhibition : Compounds related to benzenesulfonamides have been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : Several studies have demonstrated that these compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Tyrosinase Inhibition Assays

In a study examining the tyrosinase inhibitory activity of related compounds, it was found that certain analogs exhibited significant inhibition:

CompoundIC50 (µM)Remarks
Kojic Acid24.09Positive control
Analog 31.1222-fold stronger than kojic acid
Analog 117.62Moderate inhibition

These results suggest that this compound and its analogs may serve as effective agents for managing conditions characterized by excessive melanin production .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on B16F10 murine melanoma cells to evaluate the safety profile of these compounds. The findings indicated:

  • Non-cytotoxic : Compounds were non-cytotoxic at concentrations up to 20 µM over 48 and 72 hours.
  • Cytotoxic Effects : Some analogs showed concentration-dependent cytotoxicity, necessitating further investigation into their safety profiles .

Case Studies

In clinical and laboratory settings, the application of sulfonamide derivatives has been explored for various therapeutic purposes:

Properties

CAS No.

36331-49-4

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9-

InChI Key

PMRVBPJVOSPFOE-LCYFTJDESA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Key on ui other cas no.

36331-49-4

Origin of Product

United States

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